molecular formula C7H7BrO B185452 4-Bromo-2-methylphenol CAS No. 2362-12-1

4-Bromo-2-methylphenol

Cat. No.: B185452
CAS No.: 2362-12-1
M. Wt: 187.03 g/mol
InChI Key: IWJGMJHAIUBWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylphenol is an organic compound with the molecular formula C₇H₇BrO. It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methylphenol can be synthesized through the bromination of o-cresol (2-methylphenol). The process involves the reaction of o-cresol with bromine in the presence of a solvent such as chloroform or dichloroethane. The reaction is typically carried out at low temperatures, around -20 to -15°C, to ensure selectivity and minimize side reactions .

Industrial Production Methods

Industrial production of this compound follows similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous bromination methods are often employed to improve efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylphenol undergoes various chemical reactions, including:

  • Electrophilic Substitution

    • Bromination: Further bromination can lead to the formation of dibromo derivatives.
    • Nitration: Reaction with nitric acid can introduce nitro groups into the benzene ring.
  • Oxidation

    • Oxidation with strong oxidizing agents can convert the methyl group to a carboxyl group, forming 4-bromo-2-hydroxybenzoic acid.
  • Reduction

    • Reduction of the bromine atom can yield 2-methylphenol.

Common Reagents and Conditions

    Bromination: Bromine in chloroform or dichloroethane at low temperatures.

    Nitration: Nitric acid and sulfuric acid mixture at controlled temperatures.

    Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Dibromo Derivatives: Further bromination products.

    4-Bromo-2-hydroxybenzoic Acid: Oxidation product.

    2-Methylphenol: Reduction product.

Scientific Research Applications

4-Bromo-2-methylphenol has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of electrophilic aromatic substitution reactions.
  • Biology

    • Investigated for its antimicrobial properties.
    • Used in the synthesis of biologically active compounds.
  • Medicine

    • Serves as a precursor in the synthesis of pharmaceutical compounds.
    • Studied for potential therapeutic applications.
  • Industry

Mechanism of Action

The mechanism of action of 4-bromo-2-methylphenol involves its interaction with various molecular targets. As a phenolic compound, it can form hydrogen bonds and engage in electrophilic substitution reactions. The bromine atom enhances its reactivity by making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications .

Comparison with Similar Compounds

4-Bromo-2-methylphenol can be compared with other similar compounds such as:

This compound is unique due to the combined presence of the bromine and methyl groups, which influence its reactivity and applications.

Properties

IUPAC Name

4-bromo-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJGMJHAIUBWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178291
Record name o-Cresol, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-12-1
Record name 4-Bromo-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 5-liter reaction flask was charged 324g of o-cresol (3 moles) and 1200 g of methylene chloride. The reaction was cooled to 2° C. and 480 g (3 moles) of bromine dissolved in 960 g of methylene chloride was run in slowly over a 7-hour period. The next day, the cooling bath was removed and a heating mantle was attached. 1 liter of Isopar G (trademark of Exxon for a hydrocarbon fraction) was added and distillation of the methylene chloride was begun under water aspirator vacuum. Eventually the distillation rate slowed and the pot temperature rose to 70° C. The still head temperature dropped from 35° C. to 28° C. The solution was poured into a beaker and cooled to room temperature without stirring. In the morning, the solution was cooled to -5° C. and filtered. There was recovered 440 g of 4-bromo-o-cresol melting at 61-64° C. in 78% yield.
[Compound]
Name
324g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1200 g
Type
solvent
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step Two
Quantity
960 g
Type
solvent
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

First, 70 ml of water, 25 ml of concentrated sulfuric acid, and 25.0 g of 4-bromo-2-methylaniline were put in a 500 ml flask. After 60 g of ice was added, 30 ml of water containing 10.9 g of sodium nitrite dissolved therein was dropped in 25 minutes keeping the temperature at 5° C. or less. Another 100 ml of water, 100 g of ice, and 1 g of urea were added and the resultant mixture was left for 30 minutes. Then, 50 g of anhydrous sodium sulfate, 70 ml of concentrated sulfuric acid, and 33 ml of water were put in a 500 ml flask provided with a distiller, and heated to a temperature of 130° C. to 135° C. The former reaction solution was dropped into the resultant mixture, and phenol generating was distilled together with steam. Ether was added to the distilled solution for extraction. The resultant ether layer was washed with water and a sodium hydrogencarbonate aqueous solution. A 10% sodium hydroxide aqueous solution was further added for extraction. Then, 35 ml of concentrated hydrochloric acid was added to the resultant sodium hydroxide aqueous solution to acidify the solution, and ether was added for extraction. The resultant ether layer was washed with water and dried with anhydrous sodium sulfate. The solvent was then distilled off under decompression. The residue was distilled (b.p.: 135° C. to 139° C./8 mmHg) to obtain 17.48 g (Y: 69.7%) of 4-bromo-2-methylphenol. The purity of the resultant compound was 98.8% as measured by GC.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 g
Type
reactant
Reaction Step Seven
Quantity
70 mL
Type
reactant
Reaction Step Seven
Name
Quantity
33 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To a solution of o-cresol (6.0 g) in dichloromethane (120 ml) and methanol (80 ml) was added little by little the solid of tetrabutylammonium tribromide (27.0 g), and the mixture was stirred for 1 hour and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ether (4 times). The organic layer was washed with saturated brine (twice) and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give solid, which was dried in vacuo to give colorless solid of 4-bromo-2-methylphenol (9.3 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methylphenol
Reactant of Route 2
4-Bromo-2-methylphenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methylphenol
Reactant of Route 4
4-Bromo-2-methylphenol
Reactant of Route 5
4-Bromo-2-methylphenol
Reactant of Route 6
4-Bromo-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.